molecular formula C11H13BrO2 B6325285 Ethyl 2-(3-bromo-4-methylphenyl)acetate CAS No. 1201633-86-4

Ethyl 2-(3-bromo-4-methylphenyl)acetate

Cat. No.: B6325285
CAS No.: 1201633-86-4
M. Wt: 257.12 g/mol
InChI Key: YNYLPGRUDFNAQO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-4-methylphenyl)acetate is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with a bromine atom and a methyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-bromo-4-methylphenyl)acetate can be synthesized through the reaction of 2-bromo-4-iodotoluene with ethoxycarbonylmethylzinc bromide . The reaction typically involves the use of a palladium catalyst and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-4-methylphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-bromo-4-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromo-4-methylphenyl)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-bromo-4-methylphenyl)acetate is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique substitution pattern can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

ethyl 2-(3-bromo-4-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-3-14-11(13)7-9-5-4-8(2)10(12)6-9/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYLPGRUDFNAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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